ルビプラシンA

説明

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions and the use of specific catalysts or conditions to achieve the desired molecular structure. For instance, the synthesis of rubioncolin B employs an unprecedented intramolecular Diels-Alder reaction involving an ortho-quinone methide and a naphthofuran moiety, showcasing a method that might be relevant to Rubiprasin A synthesis under certain conditions (Lumb, Choong, & Trauner, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to Rubiprasin A can be characterized by techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of silica-RUB-10, synthesized using pyrrolidine, revealed a well-known framework topology with specific lattice parameters, providing insights into the potential molecular arrangement of Rubiprasin A (Marler, Werthmann, & Gies, 2001).

Chemical Reactions and Properties

Chemical reactions involving Rubiprasin A analogues can exhibit unique properties and mechanisms, such as the facile tautomerization of para-quinones to ortho-quinone methides, indicating a potential pathway for chemical transformations within Rubiprasin A or its derivatives (Lumb, Choong, & Trauner, 2008).

Physical Properties Analysis

The physical properties of compounds are crucial for understanding their behavior and potential applications. While specific data on Rubiprasin A's physical properties are scarce, studies on related compounds offer valuable insights. For instance, the characterization of the crystal structure and physical attributes of zeolites like RUB-41 can inform the analysis of Rubiprasin A’s physical framework and stability (Wang, Gies, Marler, & Müller, 2005).

Chemical Properties Analysis

The chemical properties of Rubiprasin A and related compounds, such as rubiprasin analogues and their inhibitory effect on certain synthetic pathways, can provide a foundation for understanding Rubiprasin A’s chemical behavior and reactivity. The isolation and structural determination of rubiprasin analogues from natural sources underline the importance of chemical analysis in identifying potential biological activities (Quan et al., 2019).

科学的研究の応用

抗酸化作用

ルビプラシンAは、強力な抗酸化作用で知られる植物であるアカネ科アカネ属の根に含まれています {svg_1}. アカネ属の根は、this compoundを含む、効果的な二次代謝物の豊富な供給源です {svg_2}. これらの抗酸化物質は、体内の有害なフリーラジカルを中和し、細胞への損傷を防いだり、遅らせたりする可能性があります {svg_3}.

抗がん作用

this compoundの抗酸化作用は、抗がん作用と密接に関連しています {svg_4}. アカネ属の根のエタノール抽出物は、this compoundを含み、抗がん細胞活性の可能性を示しています {svg_5}. これは、this compoundががんの予防または治療に役割を果たす可能性があることを示唆しています {svg_6}.

血液疾患の治療

アカネ属の根は、this compoundの供給源であり、インドのアーユルヴェーダとシッダの医学体系で、血液疾患の治療に使用されてきました {svg_7}. さらなる研究が必要ですが、これはthis compoundがこれらの状態の治療に潜在的な用途がある可能性を示唆しています {svg_8}.

抗炎症作用

this compoundは、アカネ属の根の成分として、抗炎症作用がある可能性があります {svg_9}. 炎症は、怪我や病気に対する一般的な反応であり、抗炎症作用のある物質は、この反応を軽減し、症状を和らげるのに役立ちます {svg_10}.

創傷治癒

インドの民間療法には、アカネ属の種を創傷治癒に使用する多数の処方箋が含まれています {svg_11}. これらの植物の成分として、this compoundは創傷治癒効果に貢献している可能性があります {svg_12}.

皮膚感染症の治療

this compoundを含むアカネ属の種は、インドの民間療法で皮膚感染症の治療に使用されてきました {svg_13}. これは、this compoundが皮膚感染症に対抗するのに役立つ抗菌作用がある可能性を示唆しています {svg_14}.

作用機序

Target of Action:

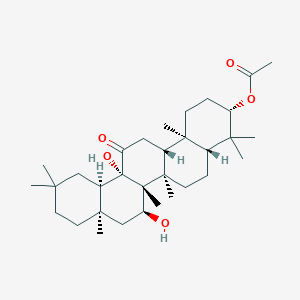

Rubiprasin A, also known as (3β,15α)-3-(Acetyloxy)-13,15-dihydroxyoleanan-12-one, is a natural compound found in the roots of Rubia cordifolia var. pratensis

Biochemical Pathways:

The biochemical pathways affected by Rubiprasin A remain an area of active investigation. Given its presence in Rubia species, it may impact pathways related to growth, defense, and secondary metabolite production. Specific details are yet to be fully characterized .

特性

IUPAC Name |

[(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSRLAHIQUDPFJ-VWPWYMCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3([C@H](C[C@@]5([C@H]4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential biological activities of oleanane triterpenoids like Rubiprasin B found in Rubia species?

A1: Research suggests that oleanane triterpenoids, specifically those isolated from Rubia philippinensis, exhibit moderate inhibitory activity against the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) []. 20-HETE is a potent vasoconstrictor, and its overproduction is implicated in various cardiovascular diseases. Therefore, oleanane triterpenoids like Rubiprasin B could potentially be explored for their therapeutic potential in managing such conditions.

Q2: What other biological activities have been reported for compounds isolated from Rubia species?

A2: Aside from the 20-HETE synthesis inhibition mentioned above, extracts from Rubia species, particularly Carbonized Rubiae Radix et Rhizoma (cRRR), have demonstrated protective effects against oxidative injury in human umbilical vein endothelial cells (HUVECs) induced by oxidized low-density lipoprotein (ox-LDL) []. This suggests potential applications in addressing oxidative stress-related conditions. Additionally, some compounds like rubioncolin C, isolated from Rubia oncotricha, have shown cytotoxic activity against specific cancer cell lines [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。